
5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole is a benzimidazole derivative known for its diverse applications in medicinal chemistry. Benzimidazole compounds are recognized for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Méthodes De Préparation
The synthesis of 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes reacting 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole with m-chloroperoxybenzoic acid in a methylene chloride solution at a pH of about 8.0 to 8.6 . The reaction mixture is then extracted with aqueous NaOH, and the product is crystallized from ethanol .
Analyse Des Réactions Chimiques
5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly occurs with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperoxybenzoic acid yields sulfoxides .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a proton pump inhibitor for treating gastric acid-related disorders.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mécanisme D'action
The mechanism of action of 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole involves its interaction with molecular targets such as proton pumps. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing gastric acid secretion . This inhibition is achieved through the formation of a covalent bond with the enzyme, leading to its irreversible inactivation .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Omeprazole: Another benzimidazole derivative used as a proton pump inhibitor.
Ilaprazole: Known for its potent and long-lasting inhibition of gastric acid secretion.
Compared to these compounds, 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole offers unique structural features that may enhance its pharmacological efficacy and stability .
Propriétés
Formule moléculaire |
C15H15N3O |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
5-methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole |
InChI |
InChI=1S/C15H15N3O/c1-10-6-7-16-9-12(10)15-17-13-8-11(19-3)4-5-14(13)18(15)2/h4-9H,1-3H3 |
Clé InChI |
HUMQBUAIWWAUDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)C2=NC3=C(N2C)C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



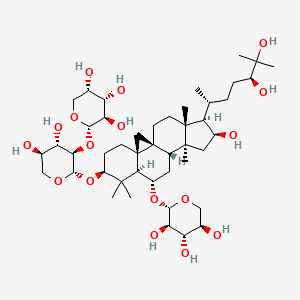
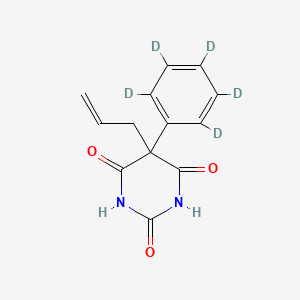
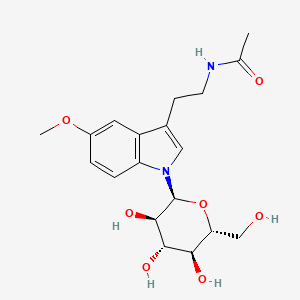
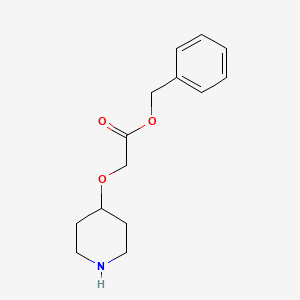
![trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)
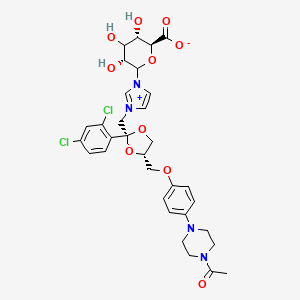
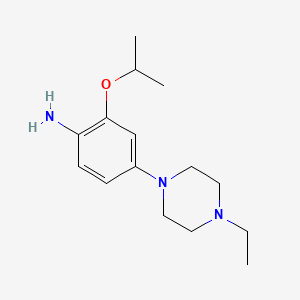
![1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate](/img/structure/B13855649.png)
![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)



![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)
